molecular formula C4H8O4 B584009 D-[2-13C]Threose CAS No. 478506-49-9

D-[2-13C]Threose

Katalognummer: B584009
CAS-Nummer: 478506-49-9
Molekulargewicht: 121.096
InChI-Schlüssel: FMAORJIQYMIRHF-QLUVSIKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

D-[2-13C]Threose can be synthesized through several methods. One common approach involves the selective degradation of D-glucose using lead tetraacetate, which results in the formation of di-O-formyl-D-erythrose. The ester groups are then hydrolyzed to yield D-erythrose, which can be further converted to D-threose . Another method involves the stereoselective synthesis from D-glyceraldehyde acetonide, followed by reactions with specific reagents to obtain the desired labeled compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using isotope-labeled precursors. The process requires precise control of reaction conditions to ensure the incorporation of the carbon-13 isotope at the correct position. The final product is purified using techniques such as chromatography to achieve high purity and isotopic enrichment .

Analyse Chemischer Reaktionen

Types of Reactions

D-[2-13C]Threose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism by which D-[2-13C]Threose exerts its effects is primarily through its role as a labeled compound. The carbon-13 isotope allows for detailed tracking and analysis of metabolic processes and chemical reactions. In NMR studies, the labeled carbon provides a distinct signal, enabling researchers to monitor the behavior of the molecule in various environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    D-Threose: The non-labeled version of D-[2-13C]Threose.

    L-Threose: The enantiomer of D-Threose.

    Threitol: The reduced form of threose.

    Threonic Acid: The oxidized form of threose

Uniqueness

This compound is unique due to the presence of the carbon-13 isotope, which makes it invaluable for isotopic labeling studies. This feature distinguishes it from its non-labeled counterparts and other similar compounds, providing enhanced capabilities for detailed molecular analysis .

Biologische Aktivität

D-[2-13C]Threose is a stable isotope-labeled form of the sugar D-threose, which plays a significant role in various biochemical processes. This article explores the biological activity of this compound, highlighting its metabolic pathways, applications in research, and implications for health and disease.

Overview of this compound

D-threose is a four-carbon aldose sugar that can exist in two stereoisomeric forms: D-threose and L-threose. The carbon-13 labeling at the second carbon atom allows researchers to trace metabolic pathways involving this sugar, particularly in studies related to cellular metabolism and energy production.

Metabolic Pathways

This compound is involved in several key metabolic pathways:

  • Glycolysis : As a carbohydrate, D-threose can enter glycolytic pathways, contributing to ATP production.
  • Pentose Phosphate Pathway (PPP) : D-threose can be utilized in the PPP, which is crucial for nucleotide synthesis and cellular redox balance.
  • Nucleotide Biosynthesis : The incorporation of this compound into nucleotides can be tracked using NMR spectroscopy, providing insights into DNA and RNA synthesis dynamics.

Research Applications

This compound has several important applications in scientific research:

  • Metabolic Flux Analysis : The compound is used in 13C metabolic flux analysis (MFA) to quantify intracellular fluxes in cancer cells. This technique helps understand how cancer cells utilize glucose and other substrates for growth and proliferation .
  • NMR Spectroscopy : The carbon-13 label facilitates detailed NMR studies of ribose-containing molecules, allowing researchers to investigate the dynamics of sugar interactions within biological systems .
  • Synthesis of Labeled Compounds : this compound serves as a precursor for synthesizing other labeled compounds, such as glucose and mannose derivatives, which are important for various biochemical studies .

Case Studies

Several studies have employed this compound to elucidate its biological effects:

  • Cancer Metabolism : A study utilized this compound to analyze metabolic alterations in cancer cells under different nutrient conditions. The findings indicated that cancer cells preferentially metabolize certain sugars, including D-threose, to sustain rapid growth .
  • Nucleotide Dynamics : Research involving the incorporation of this compound into DNA demonstrated its utility in studying the dynamics of base pairing and genome stability. This work highlighted how isotopic labeling can reveal transient states within nucleic acids that may affect cellular functions .

Comparative Analysis

The following table compares this compound with other related compounds:

CompoundRole in MetabolismApplications
This compound Precursor for nucleotide synthesisMetabolic flux analysis, NMR studies
D-Ribose Key component of ATP and RNAEnergy metabolism studies
D-[1-13C]Ribose Used for tracing ribosome dynamicsNMR spectroscopy

Q & A

Basic Research Questions

Q. What are the primary applications of D-[2-13C]Threose in metabolic studies, and how does its isotopic labeling enhance experimental outcomes?

this compound is primarily used in 13C-assisted metabolomics to trace carbon flux through metabolic pathways, particularly in carbohydrate metabolism. The 13C label at the C2 position allows precise tracking via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, in heterotrophic or mixotrophic growth studies, isotopic labeling enables quantification of metabolic intermediates and determination of pathway activity (e.g., glycolysis, pentose phosphate pathway) by analyzing mass isotopomer distributions (MIDs) in amino acids or other metabolites . Correcting for natural isotope abundance is critical to ensure accurate MID calculations, as outlined in Supplementary Tables S4–S6 of isotopic purity validation protocols .

Q. What methodological considerations are essential when designing growth experiments with this compound to minimize unlabeled biomass interference?

To reduce contamination from unlabeled biomass, sub-culturing cells twice in 13C-enriched media is recommended. This ensures >99% isotopic purity in the final biomass, as demonstrated in studies using Cupriavidus necator H15. Cells should be harvested during the mid-exponential phase (OD600 = 0.6–1.2) to avoid stationary-phase metabolic shifts. Precise control of substrate concentrations (e.g., 4 g/L for fructose analogs) and growth conditions (e.g., CO2 supplementation in mixotrophy) is also critical .

Q. How does the choice of analytical instrumentation (e.g., GC-MS vs. LC-MS) impact data resolution in this compound studies?

GC-MS is preferred for volatile derivatives of amino acids and sugars, offering high sensitivity for MID analysis. However, LC-MS is better suited for polar, non-volatile metabolites. For example, GC-MS fragmentation profiles ([M-57] and [M-85] ions) provide structural insights into labeling patterns, while LC-MS enables real-time tracking of dynamic flux changes. Instrument calibration with unlabeled standards and validation of ionization efficiency are essential to avoid artifactual peaks .

Advanced Research Questions

Q. How can researchers reconcile contradictory flux estimates derived from this compound labeling data in complex metabolic networks?

Contradictions often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pathways) or overlapping isotopomer patterns. To address this, constraint-based metabolic modeling (e.g., flux balance analysis) combined with parallel labeling experiments (e.g., using [1,2-13C]glycerol) can isolate pathway-specific contributions. Bayesian statistical frameworks or Monte Carlo simulations further quantify uncertainty in flux estimates by iteratively testing MID consistency across network nodes .

Q. What experimental and computational strategies validate the accuracy of metabolic models generated from this compound data?

Validation requires multi-omic integration (e.g., transcriptomics/proteomics) to confirm enzyme activity levels and knockout strain comparisons to test model predictions. For computational validation, leave-one-out cross-validation (LOOCV) assesses model robustness by iteratively excluding subsets of MID data. Sensitivity analysis (e.g., varying ATP maintenance costs) identifies critical parameters influencing flux distributions. These methods are detailed in protocols for C. necator H16 under heterotrophic conditions .

Q. How can researchers optimize 13C-MR detection limits for in vivo studies using this compound derivatives like [2-13C]dihydroxyacetone (DHAc)?

Spectral-spatial (SPSP) RF pulses enhance detection by suppressing background noise in hyperpolarized 13C-MR. For murine liver studies, a 7 T MR system with a spectral bandwidth of ~10.5 kHz achieves linewidths <20 Hz, enabling resolution of DHAc metabolites (e.g., glycerol-3-phosphate, lactate). Pre-polarization techniques and dynamic nuclear polarization (DNP) further improve signal-to-noise ratios for real-time tracking of hepatic metabolism .

Q. What statistical frameworks are recommended for handling missing or incomplete MID data in this compound studies?

Maximum entropy principle (MEP) -based algorithms impute missing MID values by maximizing entropy under mass balance constraints. Alternatively, non-negative matrix factorization (NMF) decomposes observed MIDs into biologically interpretable flux modes. Both methods require validation against complete datasets from parallel experiments (e.g., [1-13C]glucose controls) to ensure imputation accuracy .

Q. Methodological Best Practices

  • Natural Isotope Correction : Use software tools like IsoCor or MIDcor to correct for natural 13C abundance in raw MS data, ensuring MID accuracy .
  • Replication : Include biological triplicates and technical replicates (e.g., multiple GC-MS runs) to account for variability .
  • Ethical Documentation : Justify mandatory open-ended survey questions (e.g., participant comments) in ethics applications to enhance data integrity in human studies .

Eigenschaften

IUPAC Name

(3S,4R)-(313C)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAORJIQYMIRHF-QLUVSIKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.